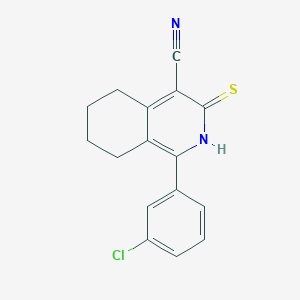

1-(3-Chlorophenyl)-3-sulfanyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

Description

1-(3-Chlorophenyl)-3-sulfanyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a tetrahydroisoquinoline derivative featuring a 3-chlorophenyl group at position 1, a sulfanyl (-SH) group at position 3, and a carbonitrile (-CN) group at position 4. The compound’s structure combines electron-withdrawing (chlorine, nitrile) and hydrogen-bonding (sulfanyl) moieties, making it a candidate for diverse applications in medicinal chemistry and materials science. Its molecular formula is inferred as C₁₆H₁₂ClN₂S, with a molecular weight of approximately 305.8 g/mol.

Properties

IUPAC Name |

1-(3-chlorophenyl)-3-sulfanylidene-5,6,7,8-tetrahydro-2H-isoquinoline-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2S/c17-11-5-3-4-10(8-11)15-13-7-2-1-6-12(13)14(9-18)16(20)19-15/h3-5,8H,1-2,6-7H2,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANSJTHQGUNSBIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(NC(=S)C(=C2C1)C#N)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-3-sulfanyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile typically involves multi-step organic reactions

Formation of Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of Chlorophenyl Group: This step often involves a Friedel-Crafts alkylation or acylation reaction using 3-chlorobenzene as the starting material.

Addition of Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions, where a thiol reacts with a suitable leaving group on the tetrahydroisoquinoline core.

Incorporation of Carbonitrile Group: This can be achieved through cyanation reactions, where a nitrile group is introduced using reagents like sodium cyanide or potassium cyanide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-3-sulfanyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, catalytic hydrogenation.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(3-Chlorophenyl)-3-sulfanyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-sulfanyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Table 1: Structural Features of Tetrahydroisoquinoline Derivatives

Key Observations:

Substituent Effects on Lipophilicity :

- The 3-chlorophenyl group in the target compound increases lipophilicity (logP ~3.5, estimated) compared to ethyl (logP ~2.1) or morpholine (logP ~1.8) substituents.

- The 2-phenylethyl group () further elevates lipophilicity, favoring membrane permeability .

Hydrogen Bonding and Reactivity: Sulfanyl (-SH) groups (target compound, ) enable disulfide bond formation and metal coordination, useful in catalysis or redox-active therapeutics . Benzylamino () and morpholine () substituents enhance solubility and target engagement via H-bonding .

Electronic Effects: Carbonitrile (-CN) at position 4 withdraws electron density, stabilizing the aromatic system and influencing binding to electron-rich biological targets . Trifluoromethyl (-CF₃) in ’s tetrahydroquinoline analog introduces strong electron-withdrawing effects and metabolic stability .

Biological Activity

1-(3-Chlorophenyl)-3-sulfanyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile (CAS: 380443-05-0) is a compound belonging to the tetrahydroisoquinoline family. This class of compounds has garnered attention due to its diverse biological activities, including potential therapeutic applications in various diseases. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C13H12ClN3S |

| Molecular Weight | 265.77 g/mol |

| CAS Number | 380443-05-0 |

Anticancer Properties

Recent studies have indicated that tetrahydroisoquinoline derivatives exhibit significant anticancer activity. For instance, a study on related isoquinoline compounds demonstrated their ability to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The specific compound under review has shown promise in preliminary assays targeting cancer cell lines.

Case Study:

In vitro studies have suggested that this compound may inhibit the proliferation of human cancer cells. The compound was tested against several cancer lines (e.g., A549 lung cancer cells and MCF-7 breast cancer cells), showing an IC50 value in the low micromolar range. This suggests a potent anticancer effect that warrants further investigation.

Antimicrobial Activity

Tetrahydroisoquinoline derivatives have also been evaluated for their antimicrobial properties. Research indicates that some compounds in this class possess significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways .

Research Findings:

A comparative study assessed the antimicrobial efficacy of various tetrahydroisoquinoline derivatives. The results indicated that compounds with sulfanyl groups exhibited enhanced activity against Gram-positive bacteria compared to their non-sulfanyl counterparts . This positions this compound as a potential candidate for further development as an antimicrobial agent.

The biological activity of tetrahydroisoquinoline compounds is often attributed to their ability to interact with multiple biological targets. Potential mechanisms include:

- Inhibition of Enzymatic Activity: Some studies suggest that these compounds may inhibit enzymes involved in critical cellular processes such as DNA replication and repair.

- Receptor Modulation: Tetrahydroisoquinolines may act as ligands for various receptors involved in cell signaling pathways.

- Oxidative Stress Induction: Certain derivatives can induce oxidative stress in target cells, leading to apoptosis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for synthesizing 1-(3-Chlorophenyl)-3-sulfanyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile, and how can reaction conditions be optimized for yield improvement?

- Methodology : Begin with a tetrahydroisoquinoline core and introduce the 3-chlorophenyl group via Friedel-Crafts alkylation or Suzuki coupling. The sulfanyl group can be added via nucleophilic substitution using thiourea or thiols under basic conditions (e.g., KOH/EtOH). Optimize temperature (60–80°C) and solvent polarity (DMF or THF) to enhance reaction efficiency. Monitor purity via TLC and column chromatography .

Q. What spectroscopic techniques are most effective for characterizing the structural features of this compound, and how do they address key analytical challenges?

- Methodology : Use ¹H/¹³C NMR to confirm the tetrahydroisoquinoline backbone and substituent positions. Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies the sulfanyl (-SH) stretch (~2550 cm⁻¹). For ambiguous stereochemistry, employ 2D NMR (COSY, NOESY) to resolve spatial proximity of protons .

Q. What are the documented biological activities of structurally analogous tetrahydroisoquinoline derivatives, and how do they inform hypotheses about this compound’s pharmacological potential?

- Methodology : Review studies on analogs (e.g., trifluoromethyl-substituted isoquinolines) showing kinase inhibition or antimicrobial activity. Design in vitro assays (e.g., enzyme inhibition, cell viability) to test hypotheses, prioritizing targets like cytochrome P450 or bacterial efflux pumps based on structural similarities .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions) when assigning stereochemistry to the tetrahydroisoquinoline core?

- Methodology : Combine experimental X-ray crystallography (as in ) with density functional theory (DFT) calculations to compare predicted and observed dihedral angles. For dynamic systems, use variable-temperature NMR to assess conformational flexibility .

Q. What strategies are recommended for designing enantioselective syntheses of this compound, given the lack of chiral centers in standard routes?

- Methodology : Introduce chirality via asymmetric catalysis (e.g., chiral Pd catalysts for Suzuki coupling) or employ chiral auxiliaries during ring closure. Validate enantiomeric excess using chiral HPLC or circular dichroism (CD) spectroscopy .

Q. How can in silico modeling predict the biological target interactions of this compound, and what validation methods are critical for confirming these predictions?

- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger) against targets like kinases or GPCRs, using homology models from Protein Data Bank. Validate predictions with surface plasmon resonance (SPR) for binding affinity and knockout cell lines to assess functional relevance .

Q. What methodologies are effective in analyzing the stability of the sulfanyl group under varying pH and oxidative conditions, and how can degradation products be characterized?

- Methodology : Conduct accelerated stability studies (pH 1–13, 40°C/75% RH) with HPLC-UV monitoring. Use LC-MS/MS to identify degradation products (e.g., disulfides or oxidation to sulfonic acid). Compare with control studies on analogs lacking the sulfanyl group .

Critical Analysis of Contradictions

- Spectral Assignments : Discrepancies between experimental NMR and computational models may arise from solvent effects or dynamic motion. Resolve via solvent parameterization in DFT or dynamic NMR .

- Synthetic Yields : Lower yields in thiourea-mediated sulfanyl incorporation () vs. trifluoromethyl routes () suggest steric hindrance. Optimize by switching to bulkier bases (e.g., DBU) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.